molecular formula C8H9ClN2O B14659936 Benzenediazonium, 4-ethoxy-, chloride CAS No. 38793-99-6

Benzenediazonium, 4-ethoxy-, chloride

Cat. No.: B14659936
CAS No.: 38793-99-6
M. Wt: 184.62 g/mol
InChI Key: NQBCOOUVQLBMAC-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-ethoxy-, chloride (C₈H₉ClN₂O) is an aromatic diazonium salt featuring an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in azo dye production, coupling reactions, and functional group transformations. The ethoxy group, an electron-donating substituent, influences the compound's stability, solubility, and reactivity.

Properties

CAS No.

38793-99-6

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-ethoxybenzenediazonium;chloride

InChI

InChI=1S/C8H9N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6H,2H2,1H3;1H/q+1;/p-1

InChI Key

NQBCOOUVQLBMAC-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)[N+]#N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenediazonium, 4-ethoxy-, chloride is typically synthesized through the diazotization of 4-ethoxyaniline. The process involves the reaction of 4-ethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The process involves continuous monitoring and precise addition of reagents to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of benzenediazonium, 4-ethoxy-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group and facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of benzenediazonium, 4-ethoxy-, chloride with its analogs:

Compound Molecular Formula Average Mass (g/mol) Substituent(s) Key Properties
This compound C₈H₉ClN₂O ~184.62 (calculated) -OCH₂CH₃ (para) Moderate stability; electron-donating group reduces electrophilicity of N₂⁺.
4-Methoxybenzenediazonium chloride C₇H₇ClN₂O 170.596 -OCH₃ (para) Higher stability than ethoxy analog; smaller substituent reduces steric hindrance .
Benzenediazonium chloride C₆H₅ClN₂ 140.57 None (parent compound) Highly reactive; unstable above 5°C; prone to decomposition .
4-Chlorobenzenediazonium chloride C₆H₄Cl₂N₂ 175.02 -Cl (para) Electron-withdrawing Cl increases stability and electrophilicity .

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group (-OCH₂CH₃) donates electrons via resonance and inductive effects, reducing the electrophilicity of the diazonium group compared to electron-withdrawing substituents like -Cl or -NO₂. This results in lower stability and slower coupling reactions compared to 4-chloro or 4-nitro derivatives . Methoxy (-OCH₃) analogs exhibit similar trends but with slightly higher stability due to reduced steric bulk compared to ethoxy .

Research Findings and Challenges

  • Stability Studies :

    • Methoxy-substituted diazonium salts (e.g., 4-Methoxybenzenediazonium chloride) are stable at low temperatures (-5°C to 0°C), whereas ethoxy analogs likely require stricter temperature control due to increased steric and electronic effects .
  • Regioselectivity in Coupling Reactions: Ethoxy groups may direct coupling to specific positions on aromatic rings. For example, in resorcinol coupling, electron-donating substituents favor para-para coupling, but steric effects could alter outcomes .

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